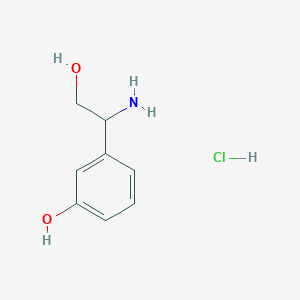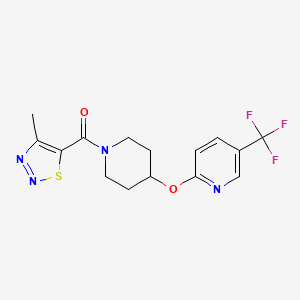
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, (4-Methyl-1,2,3-thiadiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, is a complex molecule that likely contains a thiadiazole ring, a piperidine moiety, and a trifluoromethylpyridine group. These structural features suggest that the compound could have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the exact compound , they do provide insights into related chemical structures and their synthesis methods. For instance, the synthesis of a related compound with a piperidine and difluorophenyl group was achieved through a substitution reaction, which could be a relevant method for synthesizing the compound of interest . Additionally, the synthesis of various thiadiazole derivatives from a thiadiazolyl ethanone starting material has been reported, which may offer a potential pathway for the synthesis of the thiadiazole portion of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques and single crystal X-ray diffraction studies . These methods could be applied to the compound of interest to confirm its structure. The piperidine ring in related compounds adopts a chair conformation, and the geometry around sulfur atoms in thiadiazoles is typically distorted tetrahedral, which might also be expected in the compound of interest .
Chemical Reactions Analysis
The chemical reactivity of thiadiazole compounds can be quite varied, and the presence of substituents such as trifluoromethyl groups can significantly influence their behavior in chemical reactions. The related compounds have been used as starting materials for the synthesis of a wide range of heterocyclic compounds, indicating that the compound of interest may also serve as a versatile precursor for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be inferred from related studies. For example, the thermal stability of a related piperidine-containing compound was determined to be stable up to 170°C . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated using density functional theory calculations, which can also help in identifying reactive sites on the molecular surface . The presence of intermolecular interactions, such as hydrogen bonds and π-π interactions, can influence the crystal packing and stability of the compound .
科学的研究の応用
Structural Analogues and Their Applications
Heterocyclic Compounds in Drug Development
- Compounds with similar structural frameworks, such as those involving thiadiazole and pyridine moieties, have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial effects. For example, novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine, showed significant anticancer activity against a panel of cancer cell lines, highlighting the potential of similar structures in drug discovery (Katariya, Vennapu, & Shah, 2021).
Antimicrobial Activity
- Derivatives of piperidinyl methanone have been synthesized and tested for in vitro antibacterial and antifungal activities. This research underscores the antimicrobial potential of compounds with piperidinyl methanone structures, suggesting possible applications for similar compounds in combating microbial infections (Mallesha & Mohana, 2014).
Antitubercular and Antifungal Activities
- The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives and their evaluation for antitubercular and antifungal activities demonstrate the potential use of structurally related compounds in treating tuberculosis and fungal infections, highlighting the therapeutic relevance of the thiadiazole scaffold (Syed, Ramappa, & Alegaon, 2013).
Molecular Interactions and Drug Design
- Studies on similar compounds, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provide insights into molecular interactions with receptors, aiding in the design of receptor-targeted drugs. Such research can inform the development of new therapeutic agents targeting specific molecular pathways (Shim et al., 2002).
Aggregation-Induced Emission
- The study of molecular aggregation in derivatives of thiadiazole and its effect on optical properties reveals potential applications in material science, particularly in the development of novel luminescent materials or sensors. This research indicates the significance of structural modifications on the optical and electronic properties of such compounds (Matwijczuk et al., 2016).
特性
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c1-9-13(25-21-20-9)14(23)22-6-4-11(5-7-22)24-12-3-2-10(8-19-12)15(16,17)18/h2-3,8,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOXVYBTZJAXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

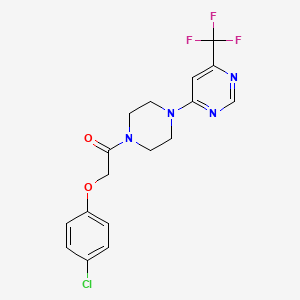
![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2529348.png)
![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)
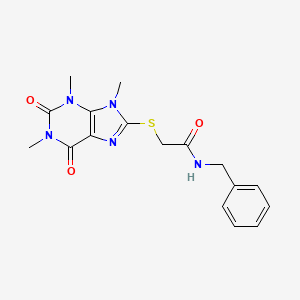
![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)
![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)
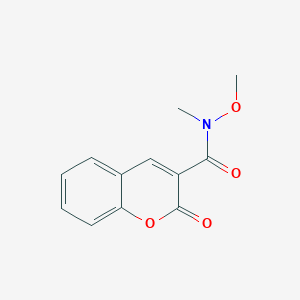
![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)
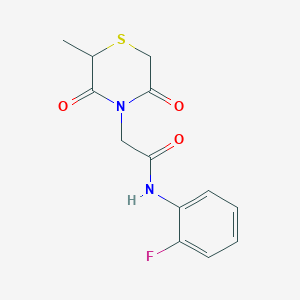
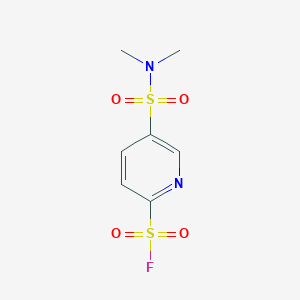
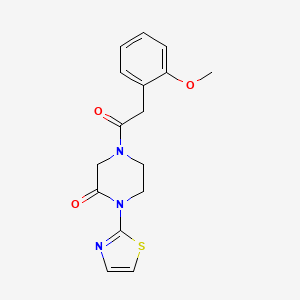
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)
